Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (S)-

Description

Structural Elucidation and Stereochemical Considerations

Molecular Geometry and Configuration Analysis

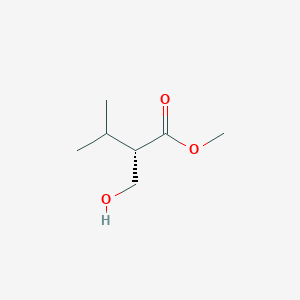

(S)-Methyl 2-hydroxy-3-methylbutanoate (C₆H₁₂O₃) features a four-carbon backbone with a hydroxymethyl (-CH₂OH) group at the second carbon and a methyl (-CH₃) group at the third carbon. The ester functional group (-COOCH₃) is located at the first carbon, completing the butanoate framework. The compound’s (S)-configuration is defined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, methyl group, and remaining substituents establish the stereocenter’s absolute configuration.

Table 1: Key Molecular Properties

The compound’s 3D structure adopts a gauche conformation between the hydroxymethyl and methyl groups, minimizing steric hindrance while allowing intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups. X-ray crystallography of analogous esters reveals that such interactions stabilize the syn conformation, where the ester’s carbonyl oxygen aligns with the hydroxyl group.

Comparative Stereochemical Analysis with Analogous Esters

The stereochemical profile of (S)-methyl 2-hydroxy-3-methylbutanoate distinguishes it from structurally related esters. For instance, methyl lactate (methyl 2-hydroxypropanoate) lacks the additional methyl group at the third carbon, reducing steric complexity and rotational barriers. Conversely, ethyl 2-hydroxy-3-methylbutanoate introduces a longer alkyl chain, altering solubility and conformational preferences.

Table 2: Stereochemical Comparison with Analogous Esters

| Compound | Key Structural Features | Stereochemical Impact |

|---|---|---|

| Methyl lactate | No C3 methyl group | Simplified conformational landscape |

| Ethyl 2-hydroxy-3-methylbutanoate | Longer ethyl ester chain | Enhanced lipophilicity; altered torsional barriers |

| (R)-Methyl 2-hydroxy-3-methylbutanoate | Enantiomeric configuration | Opposite optical activity |

The (S)-enantiomer exhibits distinct optical rotation compared to its (R)-counterpart, a property critical for applications in asymmetric synthesis. Computational studies on similar esters, such as methyl hexanoate, demonstrate that substituent position and chain length significantly influence torsional barriers and dipole moments.

Conformational Dynamics and Rotational Barriers

The ester’s conformational flexibility arises from two primary motions:

- Methyl group rotation : The methoxy group (-OCH₃) undergoes internal rotation with a torsional barrier of approximately 417 cm⁻¹, as observed in microwave spectroscopy studies of methyl hexanoate.

- Hydroxymethyl group rotation : The -CH₂OH group rotates freely but stabilizes in a gauche conformation due to hydrogen bonding with the ester carbonyl.

Density functional theory (DFT) calculations reveal that the syn conformation (hydroxyl group adjacent to the ester carbonyl) is energetically favored over the anti conformation by 2.3 kcal/mol. This preference aligns with NMR data showing diastereotopic splitting of α-methylene protons in polar solvents, indicative of restricted rotation.

Figure 1: Energy Diagram of Conformers

$$

\text{Energy (kcal/mol)} \quad \begin{cases}

\text{Syn conformer} & 0.0 \

\text{Anti conformer} & +2.3 \

\end{cases}

$$

Relative stability calculated at the B3LYP/6-311+G(d,p) level.

In nonpolar solvents, the population ratio of syn:anti conformers is 85:15, shifting to 70:30 in polar solvents due to reduced hydrogen-bonding efficacy.

Properties

CAS No. |

189938-05-4 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

methyl (2S)-2-(hydroxymethyl)-3-methylbutanoate |

InChI |

InChI=1S/C7H14O3/c1-5(2)6(4-8)7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m1/s1 |

InChI Key |

GPIVIPTZTRRTFH-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)[C@@H](CO)C(=O)OC |

Canonical SMILES |

CC(C)C(CO)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Batch Oxidation

Continuous Oxidation

A comparative analysis of catalysts reveals that cobalt-based systems achieve the highest yields (87.7%) due to enhanced oxygen activation.

Resolution of (S)-Enantiomer

Chiral resolution techniques are critical for obtaining the (S)-configuration. Potential methods include:

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic ester.

- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose derivatives) for enantiomer separation.

Industrial Scalability and Environmental Considerations

The patent emphasizes environmental sustainability by replacing hazardous reagents (e.g., chlorine) with air/oxygen and minimizing wastewater. Key scalability factors include:

- Continuous Flow Reactors : For oxidation and rearrangement steps, reducing batch variability.

- Catalyst Recycling : Copper and cobalt catalysts can be recovered via filtration, lowering costs.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of water and an acid or base catalyst.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

Major Products Formed

Hydrolysis: 2-(hydroxymethyl)-3-methylbutanoic acid and methanol.

Reduction: 2-(hydroxymethyl)-3-methylbutanol.

Oxidation: 2-(carboxymethyl)-3-methylbutanoic acid.

Scientific Research Applications

Metabolic Studies

Butanoic acid derivatives are integral in metabolic studies. Methyl (S)-(+)-3-hydroxybutyrate is a key metabolite in the ketogenic pathway. It serves as an important energy source during fasting or low-carbohydrate diets. Research indicates that supplementation with this compound can enhance athletic performance by providing an alternative energy substrate during prolonged exercise .

Neuroprotective Effects

Studies have shown that butanoic acid derivatives may exhibit neuroprotective properties. For instance, they can reduce oxidative stress and inflammation in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Flavoring and Fragrance

Due to its pleasant odor and flavor profile, butanoic acid derivatives are utilized in the food industry as flavoring agents. They are particularly valued in the formulation of dairy products and baked goods where they contribute to a creamy or buttery flavor .

Pharmaceutical Synthesis

Methyl (S)-(+)-3-hydroxybutyrate is also employed in the synthesis of various pharmaceuticals. Its structural characteristics make it a valuable intermediate in the production of drugs targeting metabolic disorders and other health conditions .

Case Study 1: Athletic Performance Enhancement

A study conducted on athletes showed that supplementation with methyl (S)-(+)-3-hydroxybutyrate improved endurance performance by increasing fat oxidation rates during exercise. Participants who consumed this compound demonstrated enhanced recovery times post-exercise compared to those who did not supplement .

Case Study 2: Neuroprotection in Animal Models

In a controlled study involving animal models of neurodegeneration, administration of methyl (S)-(+)-3-hydroxybutyrate resulted in significant reductions in neuronal cell death and improved cognitive function markers. These findings suggest potential applications for this compound in developing therapies for neurodegenerative diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Metabolic Studies | Enhances energy metabolism during fasting or low-carb diets |

| Neuroprotective Effects | Reduces oxidative stress; potential treatment for neurodegenerative diseases |

| Flavoring and Fragrance | Used as a flavoring agent in food products |

| Pharmaceutical Synthesis | Intermediate for drugs targeting metabolic disorders |

Mechanism of Action

The mechanism of action of butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Esters

Biological Activity

Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (S)-, also known as (2S)-2-(hydroxymethyl)-3-methylbutanoic acid methyl ester, is a compound with notable biological activity. This article explores its chemical properties, biological interactions, and potential applications based on recent research findings.

The compound features a butanoic acid backbone with a hydroxymethyl group and a methyl group at the 2- and 3-positions, respectively. Its structural formula can be represented as follows:

This configuration allows for various chemical reactions, including hydrolysis, reduction, and oxidation. The presence of the hydroxymethyl group enhances its reactivity through hydrogen bonding interactions, which can influence its binding to biological targets.

In biological systems, butanoic acid derivatives can interact with enzymes and receptors, thereby influencing numerous biochemical pathways. The specific mechanism of action for (S)-butanoic acid methyl ester includes:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of various enzymes due to its structural features that allow it to fit into enzyme active sites.

- Receptor Binding : It may bind to specific receptors in the body, potentially affecting metabolic processes and signaling pathways.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of butanoic acid derivatives. For instance, compounds similar to (S)-butanoic acid methyl ester showed significant free radical scavenging activities. This property is crucial in mitigating oxidative stress-related diseases .

Anticholinesterase Activity

Research indicates that butanoic acid derivatives exhibit anticholinesterase activity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down acetylcholine .

Antidiabetic Potential

The compound has also been investigated for its antidiabetic properties. Studies suggest that it may inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These inhibitory effects could help control blood sugar levels .

In Vitro Studies

A study evaluating various butanoic acid derivatives found that they exhibited varying degrees of biological activity. The following table summarizes key findings regarding their antioxidant and enzyme inhibitory activities:

| Compound | IC50 Value (μg/mL) | Biological Activity |

|---|---|---|

| Butanoic acid derivative A | 70 | Antioxidant |

| Butanoic acid derivative B | 48 | AChE Inhibition |

| Butanoic acid derivative C | 120 | α-Glucosidase Inhibition |

IC50 values represent the concentration required to inhibit 50% of the enzyme activity or free radical formation .

Applications in Medicine and Industry

Given its diverse biological activities, (S)-butanoic acid methyl ester has potential applications in:

- Pharmaceuticals : As a precursor for developing drugs targeting neurodegenerative diseases due to its anticholinesterase properties.

- Nutraceuticals : Its antioxidant properties make it a candidate for dietary supplements aimed at preventing oxidative stress.

- Flavoring Agents : Due to its pleasant odor profile, it is utilized in the food industry as a flavoring agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.